![molecular formula C12H21NOSi2 B14249789 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate CAS No. 438627-93-1](/img/structure/B14249789.png)
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate is a chemical compound with the molecular formula C11H19NSi2. This compound is characterized by the presence of a benzonitrile group attached to a silicon-containing moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines or oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Dimethyl(trimethylsilyl)silyl]benzonitrile involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during chemical synthesis. The benzonitrile moiety can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)benzonitrile: Similar structure but lacks the dimethylsilyl group.
4-(Dimethylsilyl)benzonitrile: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-[Dimethyl(trimethylsilyl)silyl]benzonitrile is unique due to the presence of both trimethylsilyl and dimethylsilyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
438627-93-1 |
|---|---|
Molecular Formula |
C12H21NOSi2 |
Molecular Weight |
251.47 g/mol |
IUPAC Name |
4-[dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate |
InChI |
InChI=1S/C12H19NSi2.H2O/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12;/h6-9H,1-5H3;1H2 |
InChI Key |
AMZBKWXNENTEBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C#N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



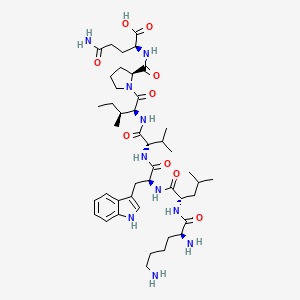
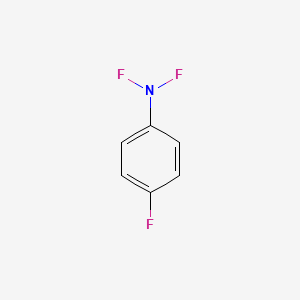
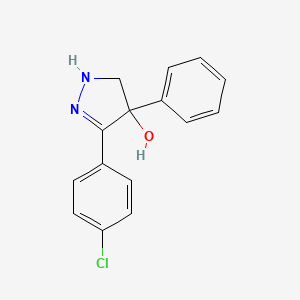


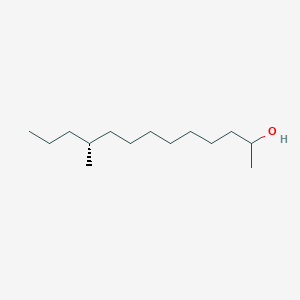
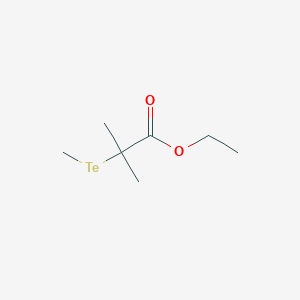
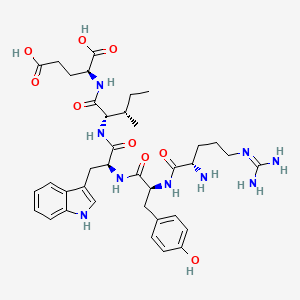
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
